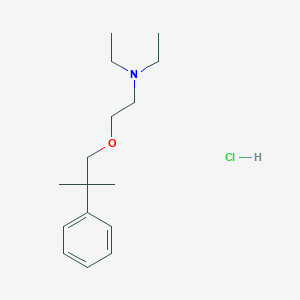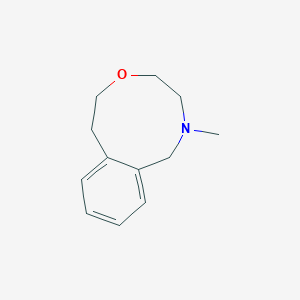
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine is a heterocyclic organic compound with a unique structure that includes a benzoxazonine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclic ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, Lewis acids, elevated temperatures.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted benzoxazonine derivatives.
Scientific Research Applications
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine: Unique due to its benzoxazonine ring structure.
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Similar in terms of the hexahydro structure but differs in the ring composition.
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Shares the hexahydro structure but has different substituents and ring systems.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a methyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
138713-48-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-3,4,6,7-tetrahydro-1H-5,2-benzoxazonine |
InChI |
InChI=1S/C12H17NO/c1-13-7-9-14-8-6-11-4-2-3-5-12(11)10-13/h2-5H,6-10H2,1H3 |
InChI Key |
WFHKTRIHJAJELZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


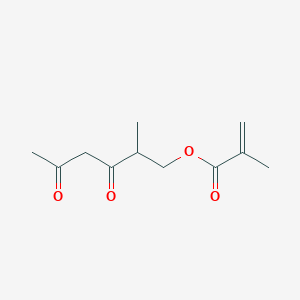

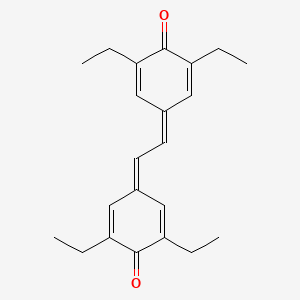
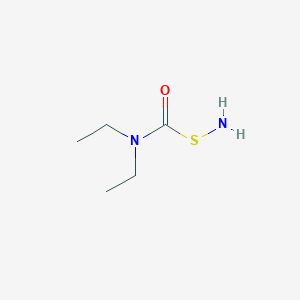
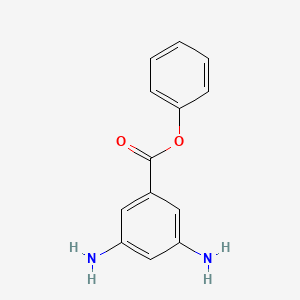

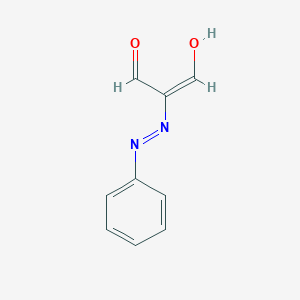
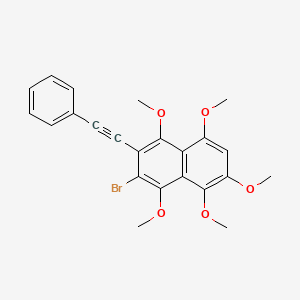
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)

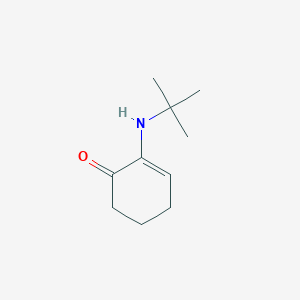
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

